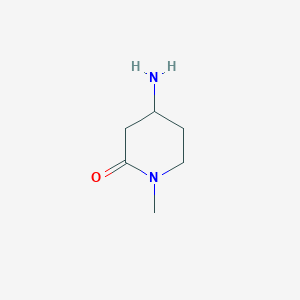

4-Amino-1-methylpiperidin-2-one

概要

説明

4-Amino-1-methylpiperidin-2-one is an organic compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an amino group and a methyl group attached to the ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using thionyl chloride, which obviates the need for classical N-protection/O-activation sequences .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields . This method is advantageous due to its high diastereoselectivity and scalability.

化学反応の分析

Types of Reactions: 4-Amino-1-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidines with different functional groups.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

AMP is utilized as a building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable intermediate in organic synthesis .

2. Biology:

The compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies indicate that AMP demonstrates efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Anti-inflammatory Effects: AMP inhibits the production of pro-inflammatory mediators such as interleukins (IL-6 and IL-8), which are crucial in inflammatory responses .

- Neuropharmacological Potential: The compound's interaction with neurotransmitter systems positions it as a candidate for research related to cognitive function and mood regulation .

3. Medicine:

AMP derivatives are explored for their pharmacological potential, particularly as analgesics and antipsychotics. Its ability to interact with neurotransmitter receptors makes it relevant for treating neurological disorders .

4. Industry:

In industrial applications, AMP is involved in synthesizing various chemicals and materials due to its unique structural properties .

Case Studies

Recent studies highlight AMP's potential applications across various fields:

Antimicrobial Research:

A study demonstrated that a derivative of AMP showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its utility in treating infections caused by these pathogens .

Neuropharmacology:

Investigations into the effects of AMP on cognitive function in animal models revealed improvements in memory retention and reduced anxiety-like behavior, suggesting its relevance for conditions such as depression and anxiety .

Cancer Therapeutics:

Research indicated that AMP could inhibit the proliferation of cancer cells by disrupting the function of kinesin proteins involved in mitosis, showcasing its potential role in cancer treatment strategies .

作用機序

The mechanism of action of 4-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, piperidine derivatives can act on neurotransmitter receptors in the brain, influencing neurological pathways . The compound’s effects are mediated through binding to these receptors, altering their activity and leading to various physiological responses.

類似化合物との比較

4-Aminopiperidine: Another piperidine derivative with similar biological activities.

1-Methylpiperidin-2-one: Lacks the amino group but shares the piperidine core structure.

2-Amino-4-methylpiperidine: Similar structure with different substitution patterns.

Uniqueness: 4-Amino-1-methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

生物活性

4-Amino-1-methylpiperidin-2-one (AMP) is a compound with significant biological activity, particularly in the antimicrobial, anti-inflammatory, and neuropharmacological domains. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with an amino group and a carbonyl functionality. These structural attributes contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 114.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150 °C |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, derivatives of this compound have shown activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .

Anti-inflammatory Effects

AMP also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as interleukins (IL-6 and IL-8), which are crucial in inflammatory responses . The mechanism involves modulation of nitric oxide (NO) production, which plays a significant role in mediating inflammatory processes .

Neuropharmacological Potential

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological studies. It may influence pathways related to cognitive function and mood regulation, making it relevant for conditions such as depression and anxiety . Further research is needed to elucidate its specific effects on neurotransmitter receptors.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinesin Spindle Proteins : AMP acts as an inhibitor of kinesin spindle proteins, which are essential for cell division. This inhibition can be useful in cancer research by disrupting mitotic processes .

- Nitric Oxide Synthase : The compound enhances NO production, which mediates tumoricidal and bactericidal actions in macrophages .

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Research : A study demonstrated that a derivative of AMP showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens .

- Neuropharmacology : Another investigation explored the effects of AMP on cognitive function in animal models, revealing improvements in memory retention and reduced anxiety-like behavior .

- Cancer Therapeutics : Research indicated that AMP could inhibit the proliferation of cancer cells by disrupting the function of kinesin proteins involved in mitosis .

特性

IUPAC Name |

4-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXSDPDYITAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90673-40-8 | |

| Record name | 4-Amino-1-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90673-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。